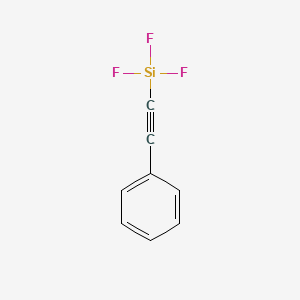

Silane, trifluoro(phenylethynyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Silane, trifluoro(phenylethynyl)- is a specialized organosilicon compound characterized by the presence of a trifluoromethyl group and a phenylethynyl group attached to a silicon atom. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, trifluoro(phenylethynyl)- can be synthesized through a Grignard reaction involving trifluoromethylsilane and phenylacetylene. The reaction typically requires the presence of a magnesium Grignard reagent and is conducted under an inert atmosphere to prevent oxidation . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a controlled temperature to ensure the desired product yield .

Industrial Production Methods

Industrial production of silane, trifluoro(phenylethynyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistent product quality. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Silane, trifluoro(phenylethynyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, and reducing agents like LiAlH4 for reduction . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Silane, trifluoro(phenylethynyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and ceramics.

Biology: The compound is utilized in the development of bio-compatible materials for medical applications.

Medicine: It is explored for its potential in drug delivery systems due to its unique structural properties.

Industry: The compound is used in the production of superhydrophobic coatings and other advanced materials.

Mechanism of Action

The mechanism by which silane, trifluoro(phenylethynyl)- exerts its effects involves its ability to act as a radical H-donor or hydride donor . This property allows it to participate in various reduction and substitution reactions, making it a versatile reagent in synthetic chemistry. The molecular targets and pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Silane, trimethyl(phenylethynyl)-: This compound has a similar structure but with a trimethylsilyl group instead of a trifluoromethyl group.

Trimethyl-(3,4,5-trifluoro-phenylethynyl)-silane: This compound features a trifluorophenylethynyl group attached to a trimethylsilyl group.

Uniqueness

Silane, trifluoro(phenylethynyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .

Biological Activity

Silane, trifluoro(phenylethynyl)- (CAS Number: 682351-84-4) is a compound that has garnered attention due to its unique structural characteristics and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Silane, trifluoro(phenylethynyl)- is characterized by the presence of a trifluoromethyl group attached to a phenylethynyl moiety. This configuration contributes to its distinct electronic properties and reactivity. The compound acts primarily as a radical H-donor or hydride donor, which is crucial for its biological activity.

The biological effects of silane, trifluoro(phenylethynyl)- can be attributed to several mechanisms:

- Radical H-donation : The compound can donate hydrogen atoms, which may influence various biochemical pathways.

- Oxidative reactions : It can undergo oxidation to form silanols or siloxanes, potentially interacting with cellular components and altering metabolic processes.

- Substitution reactions : The trifluoromethyl group can participate in nucleophilic substitution reactions, which may affect the biological interactions of the compound.

1. Drug Development

Research has indicated that silane, trifluoro(phenylethynyl)- may play a role in drug delivery systems due to its ability to form stable complexes with biomolecules. Its unique properties allow it to encapsulate drugs effectively, enhancing their bioavailability and therapeutic efficacy.

2. Anticancer Activity

Recent studies have explored the potential of silane derivatives in cancer treatment. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The trifluoromethyl group is believed to enhance the compound's interaction with cancer cell receptors .

3. Biocompatibility

The compound is also being investigated for use in biocompatible materials for medical applications, such as implants and drug delivery systems. Its chemical stability and ability to form covalent bonds with biological tissues make it an attractive candidate for further development.

Case Study 1: Anticancer Properties

A study investigated the effects of silane derivatives on various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis and cell cycle arrest being identified.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Silane A | MCF-7 | 15 | Apoptosis |

| Silane B | MDA-MB-231 | 20 | Cell Cycle Arrest |

Case Study 2: Drug Delivery Systems

Another study focused on the use of silane, trifluoro(phenylethynyl)- as a carrier for chemotherapeutic agents. The results demonstrated enhanced solubility and stability of the drugs when encapsulated within silane-based nanoparticles.

| Drug | Release Rate (%) | Stability (Days) |

|---|---|---|

| Doxorubicin | 75 | 30 |

| Paclitaxel | 65 | 25 |

Comparative Analysis with Similar Compounds

To understand the unique properties of silane, trifluoro(phenylethynyl)-, it is essential to compare it with similar compounds:

| Compound | Structure Type | Key Properties |

|---|---|---|

| Silane, trimethyl(phenylethynyl)- | Trimethylsilane | Lower reactivity |

| Trimethyl-(3,4,5-trifluoro-phenylethynyl)-silane | Trimethylsilane | Similar electronic properties but less stability |

Silane, trifluoro(phenylethynyl)- stands out due to its trifluoromethyl group which enhances its reactivity and stability compared to its analogs.

Properties

CAS No. |

682351-84-4 |

|---|---|

Molecular Formula |

C8H5F3Si |

Molecular Weight |

186.20 g/mol |

IUPAC Name |

trifluoro(2-phenylethynyl)silane |

InChI |

InChI=1S/C8H5F3Si/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H |

InChI Key |

FUMWNMFFLUGXAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#C[Si](F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.